N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide
Description
N-[4-(Dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide is a thiazole-based compound featuring a dimethylamino-substituted phenyl group at the 4-position of the thiazole ring and a phenylamino substituent at the 2-position. This structure combines electron-donating (dimethylamino) and aromatic (phenylamino) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-anilino-N-[4-(dimethylamino)phenyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-22(2)15-10-8-14(9-11-15)19-17(23)16-12-24-18(21-16)20-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHRSSOULGUMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The foundational step involves synthesizing the 1,3-thiazole scaffold. In the cited literature, 1-chloropropan-2-one reacts with 1-methylthiourea under basic conditions to yield N-methyl-4-methylthiazol-2-amine. For the target compound, replacing 1-methylthiourea with a thiourea derivative bearing a protected amine group allows subsequent functionalization at the 4-position. A representative procedure involves:
-
Cyclization :
Treatment of 2-bromo-1-cyclopropylethanone with 1-methylthiourea in ethanol at reflux forms 4-cyclopropyl-N-methylthiazol-2-amine. -
Protection :
The amino group is protected with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (4-cyclopropylthiazol-2-yl)(methyl)carbamate, which prevents interference during subsequent reactions.
Introduction of the 4-Carboxamide Group
The carboxamide group at position 4 is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. A two-step protocol involving LDA-mediated alkylation followed by oxidation proves effective:
-
Alkylation :
tert-Butyl methyl(4-methylthiazol-2-yl)carbamate reacts with acetaldehyde in the presence of LDA at −78°C, forming a secondary alcohol intermediate. -
Oxidation :
Manganese dioxide oxidizes the alcohol to the corresponding ketone, which is subsequently converted to the carboxamide via reaction with ammonium hydroxide or a primary amine under acidic conditions.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | LDA, THF, −78°C | 72 |
| Oxidation | MnO₂, CH₂Cl₂, rt | 85 |
| Amidation | NH₃, HCl, MeOH | 68 |
Functionalization of the 2- and 4-Positions
2-(Phenylamino) Substituent
The phenylamino group is installed via condensation reactions between thiazole intermediates and substituted phenylguanidines. Microwave irradiation significantly enhances reaction efficiency:
-
Enaminone Formation :
The ketone intermediate reacts with N,N-dimethylformamide–dimethylacetal (DMF–DMA) to form an enaminone, which facilitates nucleophilic attack by phenylguanidines. -
Pyrimidine Ring Closure :
Microwave-assisted condensation at 140°C for 45 minutes yields the 2-(phenylamino)thiazole derivative.
Example Procedure :
tert-Butyl 5-acetyl-4-methylthiazol-2-yl(methyl)carbamate is treated with DMF–DMA to generate the enaminone, which reacts with phenylguanidine hydrochloride under microwave conditions to afford the 2-(phenylamino) product in 78% yield.
4-(Dimethylamino)phenyl Group
The dimethylamino group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr). However, steric hindrance necessitates optimized conditions:
-
SNAr Reaction :
A nitro-substituted thiazole intermediate undergoes reduction with hydrogen gas and palladium on carbon, followed by methylation with methyl iodide in the presence of potassium carbonate. -
Protection-Deprotection :
Boc protection of the amine during earlier steps ensures compatibility with subsequent reactions. Final deprotection with trifluoroacetic acid (TFA) yields the free dimethylamino group.
Optimization and Challenges
Steric and Electronic Effects
Bulky substituents at the 4-position (e.g., cyclopropyl or isopropyl) hinder enaminone formation and condensation reactions. For example, attempts to synthesize analogues with R′ = isopropyl failed due to unfavorable steric interactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives, including N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide, exhibit promising anticancer properties. A study highlighted that substituted thiazoles can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cancer progression. For instance, compounds with thiazole rings have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives have been noted for their ability to act as aryl hydrocarbon receptor (AHR) agonists, which play a role in modulating inflammatory responses. Such properties make these compounds potential candidates for treating inflammatory disorders .
Synthetic Routes
The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with amines or other functional groups under controlled conditions. Various synthetic methodologies have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free reactions .
Related Compounds
Several derivatives of this compound have been synthesized to explore structure-activity relationships (SAR). For example, modifications to the phenyl or thiazole moieties can significantly impact biological activity and selectivity against target enzymes or receptors .
Case Study: CDK Inhibition
A notable case study demonstrated that specific thiazole derivatives could act as potent CDK9 inhibitors, which are important in cancer therapy due to their role in regulating transcriptional control of oncogenes. The study provided detailed insights into the binding interactions between these compounds and CDK9, emphasizing the importance of the thiazole ring in enhancing inhibitory activity .
Clinical Implications
The potential clinical implications of this compound extend to its application in treating conditions characterized by dysregulated inflammation and uncontrolled cell proliferation, such as certain cancers and autoimmune diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, affecting processes like cell proliferation or apoptosis.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structure: Features a 4-chlorophenyl group at the 4-position and a dimethylamino benzylidene Schiff base at the 2-amino position.
- Chlorine substituent (electron-withdrawing) contrasts with the dimethylamino group (electron-donating) in the target compound.
- Implications :
2-(Cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide
- Structure: Contains a cyclopentylamino group at the 2-position and a dimethoxyphenyl carboxamide at the 4-position.
- Key Differences: Cyclopentylamino substituent introduces steric bulk compared to the phenylamino group in the target compound. Methoxy groups on the phenyl ring enhance electron-donating capacity and solubility.
- Implications: Increased steric hindrance may reduce binding affinity to flat enzymatic active sites. Methoxy groups could improve metabolic stability compared to dimethylamino substituents .
N-[3-(Dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Structure: Includes a trifluoromethylphenyl group on the thiazole ring and a dimethylaminopropyl chain on the benzamide.
- Key Differences: Trifluoromethyl group (strongly electron-withdrawing) contrasts with the dimethylamino group in the target compound. Flexible dimethylaminopropyl chain may enhance solubility in polar solvents.
- Implications :
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure: Substituted with a 2-chlorophenyl group at the 4-position and a morpholinoacetamide at the 2-position.
- Key Differences: Morpholine ring introduces a hydrophilic, basic nitrogen, unlike the phenylamino group in the target compound. Chlorine at the ortho position may sterically hinder planar conformations.
- Ortho-substituted chlorine may reduce aromatic stacking interactions .
Structural and Electronic Comparison Table
Biological Activity
N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide, a compound belonging to the thiazole class, has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazole ring which is pivotal for its biological interactions.
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Carbonic Anhydrase : Recent studies have shown that related thiazole derivatives effectively inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, which is associated with tumor growth and metastasis. The IC50 values for these inhibitors range from 10.93 to 25.06 nM for CA IX, indicating potent activity against this target .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cell lines such as MDA-MB-231. This was evidenced by a significant increase in annexin V-FITC positive cells, suggesting that the compound may trigger programmed cell death pathways .
- Antimicrobial Activity : Some derivatives of thiazoles have demonstrated antibacterial properties by inhibiting bacterial growth through carbonic anhydrase inhibition, suggesting a broader pharmacological profile .
Anticancer Activity
The anticancer efficacy of this compound has been evaluated through various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 0.45 | Apoptosis induction |
| A549 (Lung Cancer) | 3.0 | Cell proliferation inhibition |
| MCF-7 (Breast Cancer) | 5.85 | Growth inhibition |
These results indicate that the compound exhibits significant antiproliferative effects across different cancer cell lines.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential. The following table summarizes its inhibitory effects on key enzymes:
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| Carbonic Anhydrase IX | 10.93 - 25.06 | Highly selective over CA II |
| Cholinesterase | 28.3 ± 5.1 | Moderate inhibition |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:
- Study on Apoptosis Induction : A study reported that treatment with thiazole derivatives resulted in a 22-fold increase in apoptotic cells in MDA-MB-231 cell lines compared to controls . This highlights the potential of these compounds as anticancer agents.
- Antimicrobial Properties : Another investigation demonstrated that thiazole-based compounds exhibited significant antibacterial activity against various pathogens, suggesting their utility in treating infections alongside cancer therapy .
- Molecular Docking Studies : Computational studies have predicted favorable binding modes for this compound against several targets, including VEGFR-2 and CDK9, indicating its versatility as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide, and how is purity ensured?
The synthesis typically involves multi-step organic reactions, such as:
- Condensation reactions between thiazole precursors and carboxamide derivatives.
- Cyclization of intermediates using reagents like iodine or triethylamine in polar aprotic solvents (e.g., DMF) to form the thiazole core .
- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the dimethylaminophenyl and phenylamino groups .
Purity is ensured via HPLC purification (>95% purity) and recrystallization in solvents like ethanol or acetonitrile. Structural validation is performed using ¹H/¹³C NMR and mass spectrometry .
Q. What spectroscopic and computational methods are used to validate the compound’s structure?
- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (e.g., carbonyl carbons at ~165–170 ppm) confirm substituent positions and electronic environments .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) verify carboxamide functionality .
- Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula accuracy .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in solid-state studies (if crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to stabilize intermediates and reduce side reactions .
- Catalyst Optimization: Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps or acid/base catalysts (e.g., TEA) to enhance cyclization efficiency .
- Temperature Control: Lower temperatures (0–5°C) may suppress decomposition, while reflux conditions (80–100°C) accelerate cyclization .
- Computational Screening: Employ quantum chemical calculations (e.g., DFT) to predict transition states and identify energetically favorable pathways .
Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?
- Standardized Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Orthogonal Validation: Use complementary methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays) to confirm activity .
- Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Molecular Dynamics Simulations: Model ligand-receptor interactions to identify conformational changes affecting activity .
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?
- Target Identification: Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates .
- Kinetic Studies: Perform time-dependent enzymatic assays to distinguish between competitive/non-competitive inhibition .
- Transcriptomic Profiling: RNA-seq analysis of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis, kinase signaling) .
- In Silico Docking: Map the compound’s binding pose to ATP-binding pockets (e.g., in kinases) using AutoDock Vina or Schrödinger .
Q. How can computational methods enhance reaction design and mechanistic understanding?
- Reaction Path Search: Apply density functional theory (DFT) to model intermediates and transition states, predicting regioselectivity in cyclization steps .
- Machine Learning (ML): Train models on existing reaction datasets to recommend optimal solvents/catalysts for novel syntheses .
- Free Energy Calculations: Compute binding free energies (MM-PBSA/GBSA) to prioritize analogs with stronger target affinity .
Q. How does structure-activity relationship (SAR) analysis guide the design of analogs with improved efficacy?
- Core Modifications: Substitute the thiazole ring with oxazole or pyridine to alter electronic properties and solubility .
- Substituent Effects: Replace the dimethylamino group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic pockets .
- Bioisosteric Replacement: Swap the carboxamide with sulfonamide to improve metabolic stability without losing activity .
- Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors using MOE or Discovery Studio .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .
- Photostability Testing: Expose to UV-Vis light (ICH Q1B guidelines) to evaluate decomposition products .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, correlating with in vivo efficacy .
Q. How can researchers evaluate synergistic effects with other therapeutic agents?
- Combination Index (CI): Calculate using the Chou-Talalay method in cell viability assays (CI < 1 indicates synergy) .
- Transcriptomic Co-Treatment Analysis: Identify overlapping pathways disrupted by the compound and co-administered drugs .
- In Vivo Xenograft Models: Test tumor regression in mice treated with the compound alongside standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
